molecular formula C16H17NO4 B14001852 1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one CAS No. 6297-90-1

1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one

Cat. No.: B14001852
CAS No.: 6297-90-1
M. Wt: 287.31 g/mol
InChI Key: CARYULKATFLHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-methoxyphenyl)amino] 3-phenoxypropanoate is a chemical compound with the molecular formula C16H17NO4 It is known for its unique structure, which includes a methoxyphenyl group and a phenoxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)amino] 3-phenoxypropanoate typically involves the reaction of 2-methoxyaniline with 3-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of [(2-methoxyphenyl)amino] 3-phenoxypropanoate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)amino] 3-phenoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2-methoxyphenyl)amino] 3-phenoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)amino] 3-phenoxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [(2-methoxyphenyl)amino] 3-phenoxypropanoate
  • 2-methoxyphenyl isocyanate
  • Dichloroaniline

Uniqueness

[(2-methoxyphenyl)amino] 3-phenoxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

6297-90-1

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(2-methoxyanilino) 3-phenoxypropanoate

InChI

InChI=1S/C16H17NO4/c1-19-15-10-6-5-9-14(15)17-21-16(18)11-12-20-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3

InChI Key

CARYULKATFLHGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NOC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.